1-Hexadecyl-2-formyl-sn-glycero-3-phosphocholine
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Overview
Description
1-hexadecyl-2-formyl-sn-glycero-3-phosphocholine is a 2-acyl-1-alkyl-sn-glycero-3-phosphocholine in which the alkyl and the acyl groups at positions 1 and 2 are specified as hexadecyl and formyl respectively. It has a role as a mouse metabolite.
Scientific Research Applications
Synthesis and Analog Studies
A novel analog of phosphatidylcholine, 1-O-hexadecyl-2-O-N-(heptadec-8-cis-enyl)carbamyl-sn-glycero-3-Phosphocholine, was synthesized, providing insights into the role of phospholipases in the capture and lyses of liposomes in vivo (Agarwal, Bali, & Gupta, 1984).
Enzymatic Synthesis
1-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, derived from choline plasmalogens, showed antihypertensive activity and potent platelet-activating properties. This was synthesized by an acetyl-CoA:1-alkyl-2-lyso-sn-glycero-3-phosphocholine acetyltransferase reaction in rat spleen microsomal preparations (Wykle, Malone, & Snyder, 1980).
Cardiovascular Impact
1-O-Hexadecyl-2-O-acetyl-sn-glycero-3-phosphocholine demonstrated significant hypotensive activity in spontaneously hypertensive rats, suggesting a crucial role in blood pressure regulation (Masugi, Ogihara, Otsuka, Saeki, & Kumahara, 1982).
Exocrine Secretory Glands Influence
This compound and its analogs significantly stimulated amylase release in guinea pig isolated parotid gland and exocrine pancreatic lobules. These effects resembled those produced by acetylcholine, suggesting a similar mode of action (Söling, Eibl, & Fest, 1984).
Stereospecific Activity
The compound showed stereospecific activity in stimulating the degranulation of rabbit platelets and human neutrophils. Its structural analogs also exhibited varying degrees of potency in these processes (Wykle, Miller, Lewis, Schmitt, Smith, Surles, Piantadosi, & O’Flaherty, 1981).
Critical Micellar Concentration
Studies on the critical micellar concentration of 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine and its homologs provided insights into the physical chemical characteristics and biological activities of these compounds (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Chemical Synthesis
A simple chemical procedure for the synthesis of this compound and its ether phosphoglyceride analogs was developed, contributing to the understanding of its structure and biological activities (Das & Hajra, 1995).
Lysophospholipase D Activity
The enzyme lysophospholipase D, which hydrolyzes 1-hexadecyl-sn-glycero-3-phosphocholine, was studied in various tissues, providing insights into its enzymatic pathways and potential physiological importance (Wykle, Kraemer, & Schremmer, 1977).
Properties
Molecular Formula |
C25H52NO7P |
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Molecular Weight |
509.7 g/mol |
IUPAC Name |
[(2R)-2-formyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H52NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-30-22-25(31-24-27)23-33-34(28,29)32-21-19-26(2,3)4/h24-25H,5-23H2,1-4H3/t25-/m1/s1 |
InChI Key |
BBASNTQPDXPDFB-RUZDIDTESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC=O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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